molecular formula C13H13F3O3 B13073639 Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate

Cat. No.: B13073639
M. Wt: 274.23 g/mol
InChI Key: PSXDPXSULGVRKC-UHFFFAOYSA-N
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Description

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a chemical compound with the molecular formula C13H13F3O3 and a molecular weight of 274.24 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxolane ring with a carboxylate ester group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then cyclized to form the oxolane ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, where it can modulate the activity of enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate: Similar structure but with the trifluoromethyl group in a different position.

    Methyl 5-[3-(trifluoromethyl)phenyl]furan-2-carboxylate: Contains a furan ring instead of an oxolane ring.

Uniqueness

Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is unique due to its specific trifluoromethyl substitution pattern and the presence of the oxolane ring.

Properties

Molecular Formula

C13H13F3O3

Molecular Weight

274.23 g/mol

IUPAC Name

methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate

InChI

InChI=1S/C13H13F3O3/c1-18-12(17)11-6-5-10(19-11)8-3-2-4-9(7-8)13(14,15)16/h2-4,7,10-11H,5-6H2,1H3

InChI Key

PSXDPXSULGVRKC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(O1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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